molecular formula C15H20N6O3 B2559205 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034412-55-8

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2559205
M. Wt: 332.364
InChI Key: VOXVWGMKTQBXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its stereochemistry and conformation. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry has highlighted the synthesis and applications of compounds structurally related to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide. For instance, Clark and Smith (1972) discussed the cleavage of pyrimido[5,4-e]-as-triazin-5(6H)-one by nucleophiles, including morpholine, leading to various derivatives with potential biological activities (Clark & Smith, 1972).

Antimicrobial and Anticancer Applications

Compounds bearing morpholino and triazine functionalities have been synthesized and evaluated for their biological activities. Abu-Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu-Hashem et al., 2020). Shi et al. (2016) prepared tri- and tetra-cyclic thiosemicarbazone derivatives, including morpholino-substituted analogues, displaying moderate anticancer activity against various human cancer cell lines (Shi et al., 2016).

Insecticidal Activity

The synthesis and biological evaluation of pyridine derivatives, including N-morpholinium compounds, have demonstrated strong aphidicidal activities, showcasing the potential of these compounds in agricultural applications. Bakhite et al. (2014) reported that certain pyridine derivatives exhibited insecticidal activity significantly superior to standard insecticides (Bakhite et al., 2014).

Pharmacological Characterization

The pharmacological characterization of morpholino compounds has been explored, with studies focusing on their binding affinities and inhibition capabilities. Landsman et al. (1997) investigated the effects of morpholinylmethyl derivatives on cannabinoid receptors, contributing to the understanding of their pharmacological properties (Landsman et al., 1997).

Corrosion Inhibition

The application of Mannich bases, including morpholin-4-ylmethyl acetamide derivatives, as corrosion inhibitors for mild steel in acidic environments highlights their industrial relevance. Nasser and Sathiq (2017) demonstrated the efficacy of these compounds in protecting steel surfaces from corrosion, providing insights into their potential industrial applications (Nasser & Sathiq, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-23-15-18-12(10-16-13(22)11-20-4-2-3-5-20)17-14(19-15)21-6-8-24-9-7-21/h2-5H,6-11H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVWGMKTQBXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.